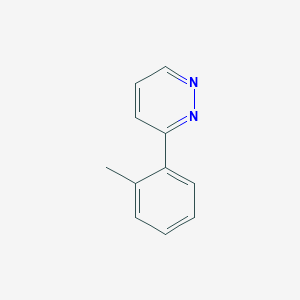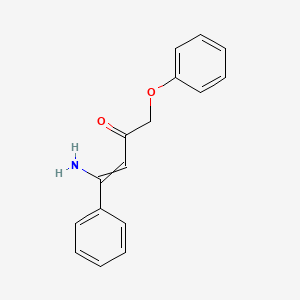![molecular formula C29H34N2 B14196937 2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole] CAS No. 918897-46-8](/img/structure/B14196937.png)
2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is an organic compound that features a unique structure with two mesityl-substituted pyrrole rings connected to a central propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane typically involves the reaction of mesityl-substituted pyrrole with a suitable propane derivative. One common method is the condensation reaction between 5-mesityl-1H-pyrrole-2-carbaldehyde and propane-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated mesityl-pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane depends on its specific application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence cellular processes and pathways, leading to potential therapeutic effects. In materials science, the compound’s electronic properties are harnessed to improve the performance of electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(5-phenyl-1H-pyrrole-2-yl)propane: Similar structure but with phenyl groups instead of mesityl groups.
2,2-Bis(5-tolyl-1H-pyrrole-2-yl)propane: Contains tolyl groups instead of mesityl groups.
2,2-Bis(5-tert-butyl-1H-pyrrole-2-yl)propane: Features tert-butyl groups instead of mesityl groups.
Uniqueness
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
918897-46-8 |
|---|---|
Molekularformel |
C29H34N2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)-5-[2-[5-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]propan-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C29H34N2/c1-17-13-19(3)27(20(4)14-17)23-9-11-25(30-23)29(7,8)26-12-10-24(31-26)28-21(5)15-18(2)16-22(28)6/h9-16,30-31H,1-8H3 |
InChI-Schlüssel |
PFKCHWAFVMWGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(N2)C(C)(C)C3=CC=C(N3)C4=C(C=C(C=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)

![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)



![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
